

1,5-bis(4-bromophenoxy)pentane IUPAC name

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Compound of Interest

Compound Name: 1,5-Bis(4-bromophenoxy)pentane

Cat. No.: B046976

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An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane

This technical guide provides a comprehensive overview of **1,5-bis(4-bromophenoxy)pentane**, including its chemical structure, nomenclature, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature

Common Name: 1,5-bis(4-bromophenoxy)pentane

IUPAC Name: 1,1'-[pentane-1,5-diylbis(oxy)]bis(4-bromobenzene)

Chemical Structure:

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Molecular Formula: C17H18Br2O2



Molecular Weight: 414.13 g/mol

CAS Number: Not assigned.

Predicted Physicochemical Properties

Quantitative data for **1,5-bis(4-bromophenoxy)pentane** is not readily available in the literature. The following table summarizes predicted properties based on computational models and data from structurally analogous compounds.

Property	Predicted Value	Notes and References
Physical State	Solid	Based on the high molecular weight and symmetrical structure.
Melting Point	>100 °C	Estimated based on similar diaryl ethers and the presence of heavy bromine atoms which increase intermolecular forces.
Boiling Point	>400 °C at 760 mmHg	Estimated using computational models. High boiling point is expected due to molecular size and polarity.
Solubility	Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.	Typical for nonpolar aromatic ethers.
LogP (Octanol-Water Partition Coefficient)	~6.5	Predicted using computational software, indicating high lipophilicity.

Synthesis: Experimental Protocol

The synthesis of **1,5-bis(4-bromophenoxy)pentane** can be achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this



case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide ions from 1,5-dibromopentane in a double SN2 reaction.

Reaction Scheme:

2 eq. 4-bromophenol + 1 eq. 1,5-dibromopentane + 2 eq. Base → **1,5-bis(4-bromophenoxy)pentane** + 2 eq. Salt + 2 eq. H₂O

Materials and Reagents:

- 4-Bromophenol
- 1,5-Dibromopentane
- Potassium Carbonate (K2CO3), anhydrous
- · N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Hexane
- Ethyl Acetate

Procedure:

 Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous N,N-dimethylformamide (DMF, 100 mL).



- Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.
- Addition of Alkyl Halide: Add 1,5-dibromopentane (1.0 equivalent) to the reaction mixture dropwise over 15 minutes.
- Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this
 temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin
 Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by brine (1 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a
 gradient of hexane and ethyl acetate as the eluent to yield the pure 1,5-bis(4bromophenoxy)pentane.

Potential Biological Activity

While no specific biological activities have been reported for **1,5-bis(4-bromophenoxy)pentane**, the chemical structure suggests potential areas for investigation based on related compounds.

 Antimicrobial Activity: Brominated aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs) isolated from marine sponges, have demonstrated significant antimicrobial activity.[4] These compounds are effective against various strains of bacteria, including drug-



resistant ones. The presence of the 4-bromophenoxy moiety in the target molecule suggests it could exhibit similar antibacterial properties.

Cytotoxicity: Some bis-alkoxy compounds have been investigated for their cytotoxic effects
against cancer cell lines.[5][6][7] The lipophilic nature of 1,5-bis(4-bromophenoxy)pentane
could facilitate its passage through cell membranes, a key characteristic for potential
cytotoxic agents.

Further research is required to determine the specific biological activities and any potential therapeutic applications of this compound.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,5-bis(4-bromophenoxy)pentane**.



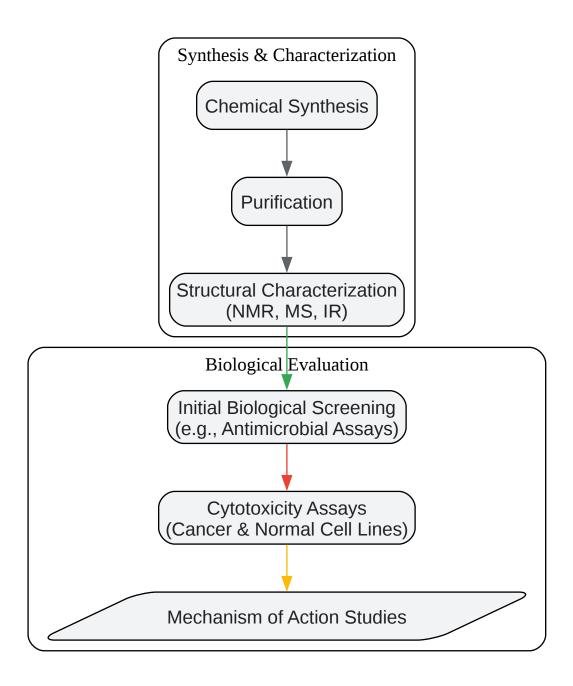
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Caption: Synthetic route for **1,5-bis(4-bromophenoxy)pentane**.

General Experimental Logic

The diagram below outlines a logical workflow for the comprehensive evaluation of a novel synthetic compound like **1,5-bis(4-bromophenoxy)pentane**.





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Caption: Workflow for evaluation of a new chemical entity.

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